N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Brand Name: Vulcanchem
CAS No.: 153248-58-9
VCID: VC0121705
InChI: InChI=1S/C49H66N7O9PSi/c1-32(2)56(33(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(58-9)25-21-36)37-22-26-39(59-10)27-23-37)63-46(43(42)65-67(12,13)48(6,7)8)55-31-51-41-44(55)53-47(52-34(5)57)54-45(41)60-11/h14-16,18-27,31-33,40,42-43,46H,17,29-30H2,1-13H3,(H,52,53,54,57)/t40-,42-,43-,46-,66?/m1/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OC)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Molecular Formula: C49H66N7O9PSi
Molecular Weight: 956.166

N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

CAS No.: 153248-58-9

Cat. No.: VC0121705

Molecular Formula: C49H66N7O9PSi

Molecular Weight: 956.166

* For research use only. Not for human or veterinary use.

N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite - 153248-58-9

Specification

CAS No. 153248-58-9
Molecular Formula C49H66N7O9PSi
Molecular Weight 956.166
IUPAC Name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide
Standard InChI InChI=1S/C49H66N7O9PSi/c1-32(2)56(33(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(58-9)25-21-36)37-22-26-39(59-10)27-23-37)63-46(43(42)65-67(12,13)48(6,7)8)55-31-51-41-44(55)53-47(52-34(5)57)54-45(41)60-11/h14-16,18-27,31-33,40,42-43,46H,17,29-30H2,1-13H3,(H,52,53,54,57)/t40-,42-,43-,46-,66?/m1/s1
Standard InChI Key BIWZKQDWICJCRR-UTESLAMRSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OC)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

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